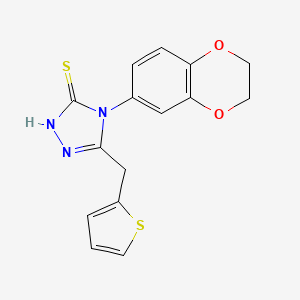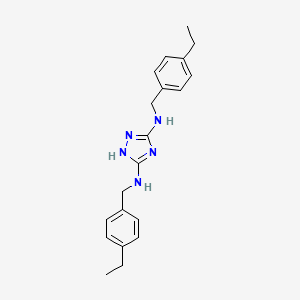![molecular formula C16H16Cl2N2O3 B3499733 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3499733.png)
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one
Übersicht
Beschreibung
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one, also known as Dicumarol, is a synthetic compound that belongs to the class of coumarin derivatives. It was first synthesized in 1940 and has been extensively studied for its biochemical and physiological effects. This compound has been used as a research tool to study the coagulation cascade and as an anticoagulant for the treatment of thromboembolic disorders.
Wirkmechanismus
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one acts as an inhibitor of vitamin K epoxide reductase, which is required for the activation of vitamin K-dependent clotting factors. This inhibition leads to the depletion of active clotting factors and results in an anticoagulant effect. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one also inhibits the activity of NAD(P)H:quinone oxidoreductase, which is involved in the detoxification of quinones and other electrophilic compounds.
Biochemical and Physiological Effects:
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has anticoagulant, antithrombotic, and anti-inflammatory properties. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has several advantages as a research tool. It is a potent inhibitor of vitamin K epoxide reductase and has a well-established mechanism of action. It is also relatively easy to synthesize and has been used extensively in research studies. However, dicumarol has several limitations. It has a narrow therapeutic window and can cause bleeding if the dose is not carefully controlled. It also has a short half-life and requires frequent dosing.
Zukünftige Richtungen
There are several future directions for research on dicumarol. One area of interest is the development of novel anticoagulants that target vitamin K epoxide reductase. Another area of interest is the use of dicumarol as a therapy for cancer and other diseases. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has also been proposed as a potential therapy for neurodegenerative disorders such as Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of dicumarol and to explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has been widely used as a research tool to study the coagulation cascade. It acts as an inhibitor of vitamin K epoxide reductase, which is required for the activation of vitamin K-dependent clotting factors. This inhibition leads to the depletion of active clotting factors and results in an anticoagulant effect. 6,8-dichloro-3-[(4-ethyl-1-piperazinyl)carbonyl]-2H-chromen-2-one has also been used to study the role of vitamin K in bone metabolism and as a potential therapy for osteoporosis.
Eigenschaften
IUPAC Name |
6,8-dichloro-3-(4-ethylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-2-19-3-5-20(6-4-19)15(21)12-8-10-7-11(17)9-13(18)14(10)23-16(12)22/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOBNUQOUGZYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3499652.png)
![2-[(3-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B3499662.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3499664.png)


![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3499682.png)
![N-(4-{[(5-isopropyl-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3499690.png)

![8,8-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3499716.png)

![4-tert-butyl-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3499746.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3499750.png)
![1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3499753.png)